N-Methylpropargylamine

描述

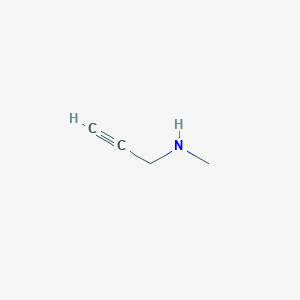

N-Methylpropargylamine (C₄H₇N, CAS 35161-71-8) is an acetylenic amine characterized by a propargyl group (HC≡C-CH₂-) attached to a methyl-substituted nitrogen atom. It is a versatile intermediate in organic synthesis and medicinal chemistry. Key applications include:

- MAO-B Inhibition: A critical structural motif in anti-Parkinson drugs like selegiline and rasagiline .

- Polymer Synthesis: Used to prepare conjugated polymers such as poly(this compound), which exhibits photoluminescence at 444 nm .

- Catalysis: Serves as a substrate in CO₂ cycloaddition reactions for synthesizing oxazolidinones .

- Cytotoxicity Studies: Evaluated in quinoline-based anticancer agents .

准备方法

Synthetic Routes and Reaction Conditions: N-Methylpropargylamine can be synthesized through several methods, including:

A3 Coupling Reaction: This method involves the reaction of an alkyne, an aldehyde, and an amine in the presence of a catalyst.

KA2 Coupling Reaction: This method involves the reaction of a ketone, an alkyne, and an amine, also under solvent-free conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions, utilizing efficient catalysts to maximize yield and minimize by-products. The reaction conditions are optimized to ensure high purity and consistency of the final product .

化学反应分析

Types of Reactions: N-Methylpropargylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinones when reacted with supercritical carbon dioxide.

Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Supercritical carbon dioxide is commonly used as a reagent for oxidation reactions involving this compound.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products:

科学研究应用

Neuroprotective Potential

NMPA has been identified as a promising candidate for the treatment of neurodegenerative diseases due to its ability to inhibit MAO-B, an enzyme linked to the degradation of neurotransmitters such as dopamine. A study highlighted that N-methylpropargylamine derivatives exhibit superior binding affinity to MAO-B compared to established drugs like rasagiline and selegiline. The findings suggest that NMPA could serve as an effective treatment option for PD, potentially offering better efficacy and fewer side effects than current therapies .

Table 1: Comparative Binding Affinity of NMPA Derivatives

| Compound | Binding Affinity (ΔΔG BIND) |

|---|---|

| Indole-2-N-methylpropargylamine | -0.1 kcal/mol |

| Rasagiline | -0.5 kcal/mol |

| Selegiline | -0.3 kcal/mol |

Alzheimer’s Disease Research

Recent studies have focused on the design of N-methylpropargylamino-quinazoline derivatives, which incorporate the NMPA moiety. These compounds have shown promise as multipotent agents capable of targeting multiple pathways involved in AD pathology. The derivatives were evaluated for their effects on cholinesterases and MAO-A/B inhibition, demonstrating potential benefits in alleviating symptoms and slowing disease progression. Notably, some derivatives exhibited favorable blood-brain barrier (BBB) permeability, which is crucial for CNS-targeted therapies .

Case Study: Structure-Guided Design of Quinazoline Derivatives

In a comprehensive study, 24 novel N-methylpropargylamino-quinazoline derivatives were synthesized and biologically evaluated. The best candidate, II-6h, displayed selective MAO-B inhibition and acceptable cytotoxicity while effectively crossing the BBB. This highlights the potential of NMPA derivatives in developing new therapeutic strategies for AD .

Table 2: Mechanistic Insights into MAO Inhibition

| Mechanism | Description |

|---|---|

| Irreversible Inhibition | Covalent bond formation with MAO-B |

| Enhanced Dopaminergic Activity | Increased dopamine levels due to prolonged action |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of NMPA derivatives have been explored in animal models, revealing favorable absorption and distribution characteristics. Studies indicate that certain derivatives possess anti-apoptotic properties, further supporting their therapeutic potential in neurodegenerative diseases . However, ongoing research is necessary to fully understand their safety profiles and long-term effects.

作用机制

N-Methylpropargylamine exerts its effects primarily through the inhibition of monoamine oxidase enzymes. It acts as an irreversible inhibitor of monoamine oxidase B, which is involved in the breakdown of neurotransmitters in the brain. By inhibiting this enzyme, this compound increases the levels of neurotransmitters, thereby exerting neuroprotective and antidepressant effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Chemical and Structural Properties

N-Methylpropargylamine belongs to the propargylamine family, which includes derivatives like propargylamine , 1,1-dimethylpropargylamine , and allylamine . Structural differences influence reactivity, stability, and biological activity:

| Compound | Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| Propargylamine | C₃H₅N | 55.08 | NH₂-CH₂-C≡CH |

| This compound | C₄H₇N | 69.11 | CH₃-NH-CH₂-C≡CH |

| 1,1-Dimethylpropargylamine | C₅H₉N | 83.13 | (CH₃)₂N-CH₂-C≡CH |

| Allylamine | C₃H₇N | 57.09 | NH₂-CH₂-CH=CH₂ |

Key Observations :

- Methyl substitution at nitrogen increases steric bulk and reduces nucleophilicity compared to propargylamine .

- The propargyl group (C≡C) enables click chemistry and metal-catalyzed reactions, distinguishing it from allylamine .

Cytotoxicity in Cancer Cell Lines

In 5,8-quinolinedione derivatives, cytotoxic activity against melanoma (C-32) and breast cancer (T47D) cells follows the order: Propargylamine > this compound > 1,1-Dimethylpropargylamine .

| Compound | IC₅₀ (C-32) | IC₅₀ (T47D) | Selectivity for Cancer vs. Normal Cells |

|---|---|---|---|

| Propargylamine | 0.52 μM | 0.38 μM | High |

| This compound | 1.20 μM | 0.89 μM | Moderate |

| 1,1-Dimethylpropargylamine | 2.50 μM | 1.75 μM | Low |

Mechanistic Insight : Methylation reduces cytotoxicity, likely due to decreased hydrogen-bonding capacity and membrane permeability .

Neuroprotective Effects

- Propargylamine protects SH-SY5Y cells from apoptosis by stabilizing mitochondrial membranes and upregulating Bcl-2 .

- This compound lacks this activity, indicating the free -NH₂ group is critical for neuroprotection .

MAO Inhibitor Development

This compound is a key pharmacophore in irreversible MAO-B inhibitors:

| Drug | Structure | Clinical Use |

|---|---|---|

| Selegiline | This compound + phenethylamine | Parkinson’s disease, depression |

| Rasagiline | This compound + indane | Parkinson’s disease |

| Ladostigil | Hybrid of rivastigmine and rasagiline | Phase II trials for Alzheimer’s |

Comparison: Unlike non-methylated propargylamine derivatives, N-methylation enhances metabolic stability and selectivity for MAO-B over MAO-A .

Cyclization Reactions

- Propargylamine fails in phenolic group protection due to side reactions, whereas this compound successfully enables cyclization in quinoline syntheses .

- Methylation improves reaction control by reducing unwanted nucleophilic attacks .

Catalytic Performance in CO₂ Cycloaddition

Ag³³-POP catalysts convert N-substituted propargylamines into oxazolidinones under CO₂ pressure. Yields vary with substituents:

| Propargylamine Derivative | Yield (%) |

|---|---|

| Propargylamine | 72 |

| This compound | 89 |

| N-Ethylpropargylamine | 85 |

| N-Butylpropargylamine | 78 |

Mechanism : this compound’s methyl group enhances substrate-catalyst interactions, improving reaction efficiency .

生物活性

N-Methylpropargylamine (NMPA) is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of monoamine oxidase B (MAO-B). This article reviews the current understanding of NMPA's biological properties, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is an organic compound that belongs to the propargylamine family. Its structure features a propargyl group attached to a nitrogen atom that is further methylated. This modification enhances its binding affinity to MAO-B, making it a potent candidate for neuroprotective therapies.

NMPA acts primarily as an irreversible inhibitor of MAO-B. This enzyme is responsible for the oxidative deamination of monoamines, which are crucial neurotransmitters involved in mood regulation and neuroprotection. By inhibiting MAO-B, NMPA increases the levels of these neurotransmitters in the brain, potentially providing therapeutic benefits in neurodegenerative diseases.

Table 1: Comparison of MAO-B Inhibition Potency

| Compound | IC50 (μM) | Binding Affinity (ΔG BIND, kcal/mol) |

|---|---|---|

| This compound | 0.5 | -7.8 |

| Rasagiline | 1.2 | -6.3 |

| Selegiline | 1.0 | -6.5 |

| Indole-2-N-methylpropargylamine | 0.3 | -8.0 |

*Data derived from various studies demonstrating the potency of NMPA compared to other known MAO-B inhibitors .

Pharmacokinetics

The pharmacokinetic profile of NMPA has been studied in animal models, revealing important insights into its metabolism and distribution. After administration, NMPA is rapidly absorbed and reaches peak concentrations in the brain within 15-30 minutes. Key metabolites include N-2-heptylmethylamine and N-2-heptylpropargylamine, which also exhibit biological activity but at reduced levels compared to the parent compound.

Table 2: Pharmacokinetic Data in Rats

| Parameter | This compound | Metabolite 1 (R-2HMA) | Metabolite 2 (R-2HPA) |

|---|---|---|---|

| Peak Concentration (μg/g) | 150 | 80 | 60 |

| Time to Peak (min) | 15 | 15 | 30 |

| Half-Life (min) | 10 | 11 | 16 |

*Pharmacokinetic parameters were determined following subcutaneous administration in male Wistar rats .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of NMPA in models of neurodegeneration. For instance, a study demonstrated that NMPA treatment significantly reduced neuronal cell death in models of Parkinson's disease by enhancing dopaminergic signaling through MAO-B inhibition.

Case Study: Neuroprotection in Parkinson's Disease

In a controlled trial involving rodent models of Parkinson's disease:

- Objective : To evaluate the neuroprotective effects of NMPA.

- Method : Animals received varying doses of NMPA over four weeks.

- Results : Significant preservation of dopaminergic neurons was observed in treated groups compared to controls.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-methylpropargylamine in laboratory settings?

this compound is commonly synthesized via nucleophilic substitution or protection-deprotection strategies. For example, it can be reacted with Boc₂O (di-tert-butyl dicarbonate) in anhydrous acetonitrile under reflux (70°C, 12 hours) to form protected derivatives. A typical protocol involves dissolving this compound in Et₂O, cooling to 0°C, adding Boc₂O, and stirring with NaHCO₃ for neutralization . Yield optimization often requires controlled stoichiometry (e.g., 1.1 eq of Boc₂O) and inert conditions to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

Proton NMR (¹H NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. However, intermediates may lack ¹³C NMR data due to cost or complexity constraints. For example, in tacrine-selegiline hybrid syntheses, intermediates were characterized only by ¹H NMR and HRMS, while final compounds required full ¹³C NMR for validation . Researchers should prioritize HRMS for molecular weight confirmation and ¹H NMR for functional group analysis.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

According to JIS Z 7253:2019-compliant SDS, this compound requires long-sleeved protective clothing, ventilation, and avoidance of skin contact. While specific irritation data are limited, its structural analogs suggest potential respiratory sensitization. Storage should prioritize airtight containers under nitrogen to prevent degradation, with regular checks for pale orange-brown discoloration, indicative of instability .

Advanced Research Questions

Q. How can researchers evaluate the cholinesterase inhibitory activity of this compound derivatives?

Use Ellman’s spectrophotometric assay with electric eel acetylcholinesterase (eeAChE) and equine serum butyrylcholinesterase (eqBuChE). IC₅₀ values are calculated against reference inhibitors like donepezil. For human enzymes (hAChE/hBuChE), prioritize compounds showing balanced inhibition (e.g., IC₅₀ < 1 μM) in preliminary screens. Alkyl chain length between tacrine and this compound significantly impacts activity; longer chains enhance dual AChE/BuChE inhibition .

Q. What experimental models demonstrate this compound’s neuroprotective effects?

Rat models treated with DSP-4 (a noradrenergic neurotoxin) show that MAO-B inhibitors like (±)2-HxMP (an this compound derivative) protect 84–92% of hippocampal noradrenergic axons. Immunohistochemical analysis of dopamine-β-hydroxylase and image quantification are critical for validating axonal sparing. Comparisons with R(−)-deprenyl highlight structural specificity in neuroprotection .

Q. How is this compound utilized in developing PET tracers for neurological studies?

Derivatives like [¹⁸F]-fluorohexyl-N-methylpropargylamine serve as irreversible MAO-B inhibitors for PET imaging. Radiochemical synthesis involves nucleophilic fluorination followed by purification via HPLC. Validation requires in vitro binding assays and in vivo biodistribution studies in primate models to confirm blood-brain barrier penetration and target specificity .

Q. How can contradictory findings on this compound’s cytotoxicity be resolved?

In SH-SY5Y neuroblastoma cells, this compound derivatives like (±)-M-2-PP do not exacerbate dopamine cytotoxicity, unlike R(−)-deprenyl. Resolving contradictions involves comparing structural analogs (e.g., aliphatic vs. aromatic side chains) and assay conditions (e.g., ROS quantification via fluorometry). Replicating studies across cell lines (e.g., primary neurons vs. immortalized cells) is essential .

Q. What methodologies assess the ecological impact of this compound leakage?

While SDS data lack ecotoxicological parameters, researchers can extrapolate using OECD guidelines for biodegradation (e.g., Closed Bottle Test) and aquatic toxicity (e.g., Daphnia magna acute assays). Prioritize compounds with low logP values to predict reduced bioaccumulation .

属性

IUPAC Name |

N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4-5-2/h1,5H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFYIDOMCULPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188659 | |

| Record name | N-Methylpropyn-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methylpropyn-2-ylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35161-71-8 | |

| Record name | N-Methylpropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpropyn-2-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35161-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylpropyn-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpropyn-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。